molecular formula C10H10N2O3 B13016614 Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B13016614
M. Wt: 206.20 g/mol
InChI Key: IHSZRJMXXQTIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a high-value chemical building block for advanced research and development. This organic compound features a benzo[d]imidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule integrates a hydrolytically sensitive ester group, making it a versatile precursor for the synthesis of more complex molecules. As a key intermediate, its primary research value lies in the exploration and creation of novel pharmaceutical compounds . Researchers utilize this chemical in the development of active pharmaceutical ingredients (APIs) and other sophisticated organic materials. The presence of both the reactive ester and the heterocyclic structure allows for further functionalization, enabling studies into structure-activity relationships (SAR) for various therapeutic targets. This product is intended for use in laboratory research settings only. It is strictly for professional and industrial research applications and is not labeled or intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydrobenzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-9(13)6-4-3-5-7-8(6)12-10(14)11-7/h3-5H,2H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSZRJMXXQTIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dehydration and Cyclization Reaction

  • Starting from 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazolyl-2 radicals-ketone, the compound undergoes a dehydration reaction catalyzed by an acid-binding agent in an organic solvent such as methyl isobutyl ketone (MIBK), acetone, or methyl ethyl ketone (MEK).
  • The reaction temperature is maintained around reflux conditions (approximately 70–90 °C) to facilitate dehydration and cyclization, forming the benzimidazole ring system.
  • The choice of solvent is critical; MIBK is preferred due to its higher boiling point and water immiscibility, which enhances reaction selectivity and yield.

Alkylation with 4-Bromo-Butyric Acid Ethyl Ester

  • After dehydration, 4-bromo-butyric acid ethyl ester is added slowly to the reaction mixture.
  • The mixture is stirred for 1–2 hours at 70–90 °C to allow alkylation at the benzimidazole nitrogen.
  • Following this, water preheated to 40–60 °C is added to induce phase separation, and the organic phase containing the alkylated intermediate is retained.

Saponification Reaction

  • The organic phase is treated with an alkali, typically sodium hydroxide or sodium hydride, at 45–80 °C under reduced pressure (150–200 mbar).
  • This step hydrolyzes the ester group to the corresponding carboxylate intermediate.
  • The reaction is carefully controlled to avoid over-hydrolysis or decomposition.

Acidification and Final Product Isolation

  • After saponification, the reaction mixture is acidified slowly with hydrochloric acid to pH 1–2.
  • The mixture is refluxed at 90–110 °C for 2–4 hours to complete the formation of the target compound.
  • The product is then cooled, filtered, washed at 50–70 °C, and dried under vacuum (100–180 mbar) to constant weight.
  • The final product is a white solid with a melting point typically around 172–176 °C and purity of 98–99% by HPLC.

Representative Experimental Data from Patented Procedures

Step Conditions Reagents/Amounts Yield (%) Melting Point (°C) Purity (HPLC %) Elemental Analysis (%C, %H, %N)
Dehydration 70–90 °C, MIBK solvent 1,3-dihydro-1-(1-methyl ethylene)-2H-benzimidazolyl-2 radicals-ketone (130–140 g), acid binding agent (e.g., sodium hydride, sodium hydroxide)
Alkylation 70–90 °C, 1–2 h 4-bromo-butyric acid ethyl ester (200–220 g)
Saponification 45–80 °C, 150–200 mbar 25% NaOH solution (150–180 g)
Acidification & Reflux 90–110 °C, 2–4 h Concentrated HCl to pH 1–2
Final Product Isolation Filtration, washing at 50–70 °C, drying 74.9–86.4 172–176 98–99 C ~59.9, H ~5.5, N ~12.7

Note: Yields and melting points vary slightly depending on the base used (sodium hydride, sodium hydroxide, sodium bicarbonate) and solvent choice (MIBK, MEK).

Variations and Optimization

  • Base Selection: Sodium hydride, sodium hydroxide, sodium bicarbonate, and soda ash have been tested. Sodium hydride and sodium hydroxide provide higher yields (~78–86%), while sodium bicarbonate yields are slightly lower (~75%).
  • Solvent Effects: MIBK is preferred for its high boiling point and water immiscibility, which improves phase separation and reaction selectivity. MEK and acetone are alternatives but may result in lower yields.
  • One-Pot Process: The entire sequence from dehydration to acidification can be performed in a single reactor without intermediate isolation, enhancing process efficiency and safety.
  • Temperature Control: Maintaining precise temperature ranges during each step is critical to maximize yield and purity while minimizing by-products.

Summary Table of Preparation Parameters

Parameter Range/Options Effect on Outcome
Solvent MIBK (preferred), MEK, Acetone MIBK offers higher yield and selectivity
Base Sodium hydride, Sodium hydroxide, Sodium bicarbonate, Soda ash Sodium hydride and hydroxide yield higher purity and yield
Dehydration Temp 70–90 °C Ensures efficient cyclization
Alkylation Temp 70–90 °C Promotes complete alkylation
Saponification Temp 45–80 °C Controls hydrolysis rate
Acidification pH 1–2 Ensures product precipitation
Reflux Time 2–4 hours Completes product formation
Drying Pressure 100–180 mbar Removes residual solvents

Research Findings and Practical Considerations

  • The described method achieves high purity (98–99% by HPLC) and good yields (75–86%) suitable for industrial scale.
  • The one-pot approach reduces handling and exposure to hazardous intermediates.
  • Elemental analysis confirms the expected composition, supporting the structural integrity of the product.
  • The process is adaptable to different scales and can be optimized further by adjusting solvent volumes and reagent stoichiometry.
  • The product’s melting point range (172–176 °C) is consistent with literature values, indicating reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents Molecular Formula Similarity Score
This compound Ethyl ester at C4, ketone at C2 C₁₀H₁₀N₂O₃ Reference
Mthis compound Methyl ester at C4 C₉H₈N₂O₃ 0.70
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Chlorophenyl, methyl groups C₁₄H₁₆ClN₂O₃ 0.88

Biological Activity

Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₀H₉N₂O₃
Molecular Weight 206.198 g/mol
CAS Number 634602-84-9
LogP 1.445
Polar Surface Area 75.21 Ų

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzimidazole derivatives, including this compound. For instance, a study demonstrated that derivatives of benzimidazole exhibited significant cytotoxicity against various cancer cell lines. The compound showed an IC₅₀ value in the micromolar range, indicating its effectiveness in inhibiting cancer cell proliferation.

Case Study: In Vitro Analysis

In vitro studies involving MCF7 breast cancer cells revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry results indicated increased early and late apoptotic cells upon treatment with this compound, suggesting its potential as a therapeutic agent for breast cancer treatment .

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies have shown that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

Research Findings

A recent investigation reported that derivatives of benzimidazole exhibited IC₅₀ values for COX inhibition ranging from 19.45 to 42.1 μM. These findings suggest that this compound may possess significant anti-inflammatory activity through COX inhibition .

Antimicrobial Activity

The antimicrobial activity of this compound is another area of interest. Research has indicated that benzimidazole derivatives exhibit broad-spectrum antimicrobial effects against various pathogens.

Case Study: MIC Values

In a study assessing the minimum inhibitory concentration (MIC) of several benzimidazole derivatives, ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole showed MIC values ranging from 2.50 to 20 µg/mL against Gram-positive and Gram-negative bacteria. This highlights its potential as a new antimicrobial agent .

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